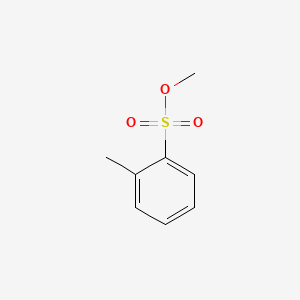

Methyl 2-methylbenzenesulfonate

Description

Contextualization within Organic Chemistry and Sulfonate Ester Research

Sulfonate esters are a crucial class of compounds in organic chemistry, recognized for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.com This characteristic makes them vital intermediates in a wide array of chemical transformations. eurjchem.comresearchgate.net The sulfonamide and sulfonate moieties are key structural features in many pharmaceuticals, agrochemicals, and materials. eurjchem.comresearchgate.net

The reactivity of sulfonate esters like methyl 2-methylbenzenesulfonate is a subject of ongoing academic inquiry. Research has delงาน into the mechanisms of their formation and hydrolysis, with studies exploring both stepwise and concerted reaction pathways. researchgate.netacs.org Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies. researchgate.net

Significance as a Synthetic Intermediate and Reagent

The primary utility of this compound in organic synthesis is as a methylating agent. smolecule.com It can introduce a methyl group to various substrates through nucleophilic substitution reactions. smolecule.com For instance, it can react with amines or alcohols to form their corresponding methylated derivatives. smolecule.com

The synthesis of this compound itself is an area of practical importance. A common laboratory and industrial method involves the reaction of 2-methylbenzenesulfonic acid with methanol (B129727). smolecule.com An alternative, high-yield approach is the reaction of benzenesulfonyl chloride with sodium methoxide (B1231860) in methanol. chemicalbook.comgoogle.com

Overview of Key Academic Research Directions on this compound

Current academic research on this compound and related sulfonate esters focuses on several key areas:

Mechanistic Studies: A significant portion of research is dedicated to understanding the intricate details of sulfonate ester reactions. researchgate.netacs.org This includes investigating the kinetics and mechanisms of their formation and solvolysis (reaction with the solvent). researchgate.net These studies are vital for predicting reactivity and controlling the formation of potential impurities in pharmaceutical manufacturing. researchgate.netacs.org

Synthetic Applications: Researchers continue to explore new applications for this compound as a reagent in organic synthesis. This includes its use in the selective methylation of complex molecules, such as xanthine (B1682287) derivatives, under controlled pH conditions. smolecule.com

Genotoxic Impurity Studies: Due to its ability to methylate nucleophilic sites, including those on DNA, this compound is studied as a potential genotoxic impurity in drug substances. smolecule.comacs.org Research in this area focuses on developing analytical methods for its detection and control in pharmaceutical products. acs.org

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H10O3S |

| Molecular Weight | 186.23 g/mol |

| Boiling Point | 289.2°C at 760 mmHg |

| Density | 1.21 g/cm³ |

| Flash Point | 128.7°C |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl o-toluenesulfonate |

| 2-methylbenzenesulfonic acid |

| Methanol |

| Benzenesulfonyl chloride |

| Sodium methoxide |

| Methyl tosylate |

| Methyl triflate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCVRQKOVCRCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066885 | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23373-38-8 | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023373388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of Methyl 2 Methylbenzenesulfonate

Direct Esterification and Transesterification Approaches

Direct esterification involves the reaction of 2-methylbenzenesulfonic acid with methanol (B129727). This method often requires catalytic activation to proceed at a reasonable rate. Transesterification, the conversion of one ester to another, can also be employed, though it is less common for the initial synthesis of simple alkyl sulfonates like methyl 2-methylbenzenesulfonate.

Catalytic Systems in Sulfonate Ester Synthesis

The direct esterification of sulfonic acids is typically catalyzed by strong acids. p-Toluenesulfonic acid (PTSA) is a commonly used catalyst for esterification reactions due to its effectiveness and solubility in organic solvents. nih.govmdpi.com While specific data for the synthesis of this compound is not extensively tabulated in readily available literature, the principles of acid catalysis in esterification are well-established. The catalyst protonates the sulfonic acid, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by methanol.

Other catalytic systems for esterification of carboxylic acids, which can be analogous to sulfonic acid esterification, include solid acid catalysts. For instance, sulfonated carbon-based catalysts have shown high activity in the esterification of fatty acids. acs.org A study on the esterification of caffeic acid with methanol using PTSA as a catalyst achieved a yield of 84.0% under optimized conditions. google.com Such systems could potentially be adapted for the synthesis of this compound.

Visible-light-induced methods have also emerged for the synthesis of sulfonic esters. One study demonstrated the use of copper salts, particularly CuI, as effective catalysts in a multicomponent reaction to form aryl sulfonic esters with yields up to 85%. mdpi.com

Below is a table summarizing various catalytic systems used in the synthesis of sulfonate esters, which could be applicable to this compound.

| Catalyst System | Substrates | Reaction Type | Yield (%) | Reference |

| p-Toluenesulfonic acid (PTSA) | Caffeic acid, Methanol | Esterification | 84.0 | google.com |

| Copper(I) iodide (CuI) | Arylazo sulfones, Alcohols | Multicomponent Reaction | up to 85 | mdpi.com |

| Sulfonated Carbon-Based Catalyst | Stearic Acid, Methanol | Esterification | 91.1 | acs.org |

| Chitosan with Sulfonic Groups | Caprylic Acid, Methanol | Esterification | ~83 | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound. Key parameters include temperature, reaction time, and the molar ratio of reactants and catalyst.

For direct esterification, the removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the ester. This can be achieved by azeotropic distillation or the use of dehydrating agents. In the PTSA-catalyzed esterification of caffeic acid, a molar ratio of methanol to acid of 20:1, a reaction temperature of 65°C, and a reaction time of 4 hours were found to be optimal. google.com

In the synthesis of methyl ester sulfonate from palm oil, reaction time and temperature were found to significantly affect the yield, with an optimal yield of 98.68% achieved at 100°C after 40 minutes using microwave-assisted heating. researchgate.net While this is for a different type of sulfonate ester, it highlights the importance of these parameters.

The following table outlines key parameters and their effects on the synthesis of sulfonate esters, providing a basis for optimizing the synthesis of this compound.

| Parameter | Effect on Reaction | Optimized Conditions (Example) | Reference |

| Temperature | Increases reaction rate, but can also lead to side reactions. | 65°C for caffeic acid esterification | google.com |

| Reaction Time | Longer times can increase conversion but may also lead to byproduct formation. | 4 hours for caffeic acid esterification | google.com |

| Molar Ratio (Alcohol:Acid) | A high excess of alcohol can shift the equilibrium towards the product. | 20:1 (Methanol:Caffeic Acid) | google.com |

| Catalyst Loading | Higher loading can increase the reaction rate, but may also complicate purification. | 8% (mass ratio of catalyst to substrate) for caffeic acid esterification | google.com |

| Water Removal | Crucial for driving the equilibrium towards ester formation. | Use of a Dean-Stark trap or molecular sieves. | orgsyn.org |

Indirect Synthetic Routes via Sulfonylation and Alkylation

Indirect routes to this compound typically involve the use of a more reactive sulfonic acid derivative, such as a sulfonyl halide, which then reacts with an alcohol or an alkoxide.

Utilizing Sulfonyl Halides and Activated Alcohols

A widely used and efficient method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base. rsc.org For the synthesis of this compound, this would involve the reaction of 2-methylbenzenesulfonyl chloride with methanol. The base, often pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct.

This reaction generally proceeds with high yield. A patent for the preparation of methyl benzenesulfonate (B1194179) describes a method involving the dropwise addition of a sodium methoxide (B1231860) methanol solution to benzenesulfonyl chloride, maintaining a temperature of 25-35°C. After neutralization, a yield of 98.3% was reported. nist.govgoogle.com This method can be directly applied to the synthesis of this compound using 2-methylbenzenesulfonyl chloride.

The following table provides an example of the reaction conditions for the synthesis of a sulfonate ester using a sulfonyl chloride.

| Reactants | Base/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzenesulfonyl chloride, Sodium methoxide | - | Methanol | 25-35 | 98.3 | nist.govgoogle.com |

| 4-methylbenzenesulfonyl chloride, 2,2-dideuterio-2-phenyl-ethanol | Triethylamine, DMAP | CH₂Cl₂ | 0 to rt | 71 | acs.org |

Electrochemical Synthesis of Sulfonate Esters

Electrochemical methods offer a modern and often milder alternative for the synthesis of sulfonate esters. These methods can avoid the use of harsh reagents. The electrochemical synthesis of alkyl arylsulfonates has been achieved through the direct anodic oxidation of electron-rich arenes in the presence of sulfur dioxide and an alcohol. researchgate.net This multi-component reaction can produce various alkyl arylsulfonates in yields up to 73%. researchgate.net

Another electrochemical approach involves the sulfonation of allyl trifluoroborates, which proceeds via a radical addition mechanism. rsc.org While not directly producing this compound, these methods demonstrate the potential of electrochemistry in forming C-S-O bonds.

The table below summarizes the conditions for an electrochemical synthesis of aryl sulfonates.

| Substrates | Electrode Material | Solvent | Current/Potential | Yield (%) | Reference |

| Electron-rich arenes, SO₂, Alcohols | Boron-doped diamond (BDD) | HFIP:MeCN (1:1) | Constant current (j=11.25 mA cm⁻²) | up to 73 | researchgate.net |

| Allyl trifluoroborates, Aryl/Alkyl sulfinates | Graphite anode, Ni foam cathode | MeCN/H₂O | Constant current (5 mA) | up to 80 | rsc.org |

Mechanistic Elucidation of this compound Formation

The mechanism of sulfonate ester formation has been a subject of detailed study. For the direct acid-catalyzed esterification of sulfonic acids with alcohols, theoretical studies, such as Density Functional Theory (DFT), have been employed to investigate the reaction pathways.

For the esterification of benzenesulfonic acid with methanol, two primary mechanisms have been considered: an SN1-like pathway and an SN2-like pathway. The SN1 pathway involves the formation of a sulfonylium cation intermediate, which is then attacked by the alcohol. This pathway is characterized by a low activation barrier. The SN2 pathway involves the transfer of the methyl group from a protonated methanol (methyloxonium cation) to the sulfonate anion. researchgate.netresearchgate.net

Addition-elimination (Ad-E) pathways, which would proceed through a pentacoordinate sulfur intermediate, have been largely ruled out due to the high energy of such intermediates. researchgate.net

In the case of the reaction of sulfonyl chlorides with alcohols, the mechanism is generally considered to be a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion and deprotonation of the resulting oxonium ion by a base.

Understanding these mechanistic details is crucial for controlling the reaction and minimizing the formation of byproducts.

Kinetic Investigations and Reaction Pathway Analysis

A comprehensive understanding of the formation of this compound necessitates an examination of the reaction kinetics and the underlying mechanistic pathways. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems, such as the esterification of benzenesulfonic acid with methanol.

Theoretical investigations using Density Functional Theory (DFT) have been employed to elucidate the mechanisms of benzenesulfonic acid esterification. rsc.orgnih.gov These computational studies have evaluated several potential reaction pathways, including addition-elimination (Ad-E) mechanisms and nucleophilic substitution (S(_N)) pathways. The Ad-E pathways, which involve the formation of a pentacoordinate sulfur intermediate, have been found to have high activation barriers, making them energetically unfavorable. nih.gov

Instead, the S(_N)1 and S(_N)2 pathways are considered more plausible. The S(_N)1 pathway proceeds through the formation of a key sulfonylium cation intermediate. rsc.org This pathway involves the initial protonation of the sulfonic acid, followed by tautomerization and loss of a water molecule to generate the highly reactive sulfonylium cation. This cation then reacts with methanol to form the protonated ester, which subsequently deprotonates to yield the final product.

The S(_N)2 pathway, conversely, involves a direct bimolecular nucleophilic substitution. In this mechanism, protonated methanol acts as the alkylating agent, transferring a methyl group to the sulfonate anion in a single concerted step. nih.gov The activation barrier for this pathway is considered moderate. rsc.org

Kinetic studies on the esterification of other sulfonic acids, such as caffeic acid catalyzed by p-toluenesulfonic acid, have been described by a pseudo-homogeneous second-order reversible model. researchgate.net Such studies are crucial for determining key kinetic parameters like the rate constant and activation energy, which provide quantitative measures of the reaction's speed and its sensitivity to temperature. For instance, in the aforementioned study, an activation energy of 17.5 kJ mol was determined. researchgate.net

Table 1: Theoretical Comparison of Reaction Pathways for Sulfonic Acid Esterification

| Reaction Pathway | Key Intermediate/Transition State | General Energetic Feasibility |

| Addition-Elimination (Ad-E) | Pentacoordinate sulfur intermediate | High activation barrier, generally unfavorable |

| S(_N)1 | Sulfonylium cation | Lower activation barrier, considered a plausible pathway |

| S(_N)2 | Bimolecular transition state involving protonated alcohol | Moderate activation barrier, also considered a plausible pathway |

This table is based on theoretical studies of benzenesulfonic acid esterification and provides a general framework for understanding the potential pathways for this compound formation.

Stereochemical Considerations in Esterification

The formation of sulfonate esters, including this compound, from an alcohol and a sulfonyl chloride is a reaction of significant interest in stereoselective synthesis. A key aspect of this transformation is its effect on the stereochemistry of the reactants.

When a chiral alcohol reacts with a sulfonyl chloride, such as 2-methylbenzenesulfonyl chloride, the esterification reaction occurs at the oxygen atom of the alcohol. Crucially, the bond between the chiral carbon center and the oxygen atom of the alcohol is not broken during this process. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com

As a result, the formation of the sulfonate ester proceeds with retention of configuration at the chiral center of the alcohol. youtube.com This stereochemical outcome is a fundamental principle in organic chemistry and is instrumental in the synthesis of complex molecules where the control of stereochemistry is paramount. The resulting sulfonate ester can then be used in subsequent nucleophilic substitution reactions, where the sulfonate group acts as an excellent leaving group, often leading to an inversion of configuration at the carbon center.

For instance, if a hypothetical chiral alcohol, (R)-butan-2-ol, were to react with 2-methylbenzenesulfonyl chloride in the presence of a base like pyridine, the product would be (R)-butan-2-yl 2-methylbenzenesulfonate. The stereochemical integrity of the chiral center is maintained throughout the esterification step.

Table 2: Stereochemical Outcome of Sulfonate Ester Formation

| Chiral Alcohol Reactant | Sulfonyl Chloride | Product | Stereochemical Outcome at Chiral Center |

| (R)-Alcohol | 2-Methylbenzenesulfonyl chloride | (R)-Alkyl 2-methylbenzenesulfonate | Retention of Configuration |

| (S)-Alcohol | 2-Methylbenzenesulfonyl chloride | (S)-Alkyl 2-methylbenzenesulfonate | Retention of Configuration |

This table illustrates the general principle of stereochemical retention during the formation of a sulfonate ester from a chiral alcohol.

This predictable stereochemical control makes the formation of sulfonate esters a valuable tool for synthetic chemists, allowing for the activation of alcohols as good leaving groups without scrambling the stereochemistry at the adjacent carbon atom.

Reactivity Profiles and Transformational Chemistry of Methyl 2 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Involving Methyl 2-methylbenzenesulfonate

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and this compound serves as a versatile substrate in these transformations. The core of this reactivity lies in the cleavage of the C-O bond, where the 2-methylbenzenesulfonate group acts as the leaving group.

S_N1 and S_N2 Mechanisms: Influence of Substrate and Nucleophile Structure

The mechanism of nucleophilic substitution, whether it proceeds via a unimolecular (S_N1) or bimolecular (S_N2) pathway, is heavily influenced by the structure of the substrate and the nature of the nucleophile. pressbooks.pubyoutube.com

S_N2 Reactions: These reactions are characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ulethbridge.cayoutube.comlibretexts.org This mechanism is favored for primary and methyl substrates due to minimal steric hindrance. ulethbridge.cabits-pilani.ac.in Strong nucleophiles are also a key requirement for S_N2 reactions. pressbooks.pub The reaction proceeds with an inversion of stereochemistry at the reaction center. libretexts.org For instance, the reaction of (S)-pentan-2-yl-4-methylbenzenesulfonate with benzenethiolate (B8638828) proceeds via an S_N2 mechanism to yield (R)-pentan-2-yl(phenyl)sulfane, demonstrating the characteristic inversion of configuration. chegg.com

S_N1 Reactions: In contrast, S_N1 reactions occur in a stepwise manner, beginning with the departure of the leaving group to form a carbocation intermediate. youtube.commasterorganicchemistry.com This is the rate-determining step. The carbocation is then attacked by the nucleophile in a second, faster step. Tertiary substrates readily undergo S_N1 reactions due to the stability of the resulting tertiary carbocation. youtube.commasterorganicchemistry.com Weak nucleophiles and polar protic solvents favor the S_N1 pathway. pressbooks.pub A key feature of S_N1 reactions is the formation of a racemic mixture of products if the reaction occurs at a chiral center. pressbooks.pub

The choice between S_N1 and S_N2 pathways for a secondary substrate like the one derived from this compound depends on the specific reaction conditions, including the strength of the nucleophile and the polarity of the solvent. pressbooks.publibretexts.org Polar aprotic solvents tend to favor S_N2 reactions, while polar protic solvents favor S_N1 reactions. pressbooks.pub

| Feature | S_N1 | S_N2 |

| Rate Law | Rate = k[Electrophile] | Rate = k[Electrophile][Nucleophile] |

| Mechanism | Stepwise, carbocation intermediate | Concerted, single step |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles required |

| Solvent | Polar protic solvents | Polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Alkylation and Methylation Capabilities in Organic Synthesis

This compound is an effective alkylating and specifically, a methylating agent. nih.govnih.gov In these reactions, the methyl group of the ester is transferred to a nucleophile. This capability stems from the fact that the 2-methylbenzenesulfonate anion is a very good leaving group, facilitating the attack of the nucleophile on the methyl carbon.

The use of sulfonate esters like this compound as alkylating agents is a common strategy in organic synthesis. For example, methyl methanesulfonate (B1217627) (MMS), a related alkylating agent, is known to methylate DNA bases. nih.govnih.gov

Application in C-C, C-N, C-O, and C-S Bond Formation

The reactivity of this compound as an alkylating agent allows for the formation of a variety of new chemical bonds, which is a fundamental aspect of synthetic organic chemistry.

C-C Bond Formation: The formation of new carbon-carbon bonds is crucial for building complex organic molecules. Alkyl tosylates have been utilized in Giese reactions, which involve the addition of an alkyl radical to an electron-deficient olefin. rsc.org This reaction can be catalyzed by visible light and a nucleophilic cobalt catalyst, providing a method for C(sp³)–C(sp³) bond formation. rsc.org Furthermore, enolates, enamines, and hydrazones can be alkylated to form C-C bonds. vanderbilt.edu

C-N Bond Formation: The synthesis of amines and other nitrogen-containing compounds can be achieved through the reaction of this compound with nitrogen nucleophiles. organic-chemistry.org For instance, the reaction of benzene-1,2-diamine with 4-methylbenzenesulfonic acid results in the formation of 2-aminoanilinium 4-methylbenzenesulfonate, demonstrating the formation of a C-N bond in the context of an acid-base reaction that leads to salt formation. iucr.org Nickel-catalyzed amidation of methyl esters also represents a modern approach to C-N bond formation. nih.gov

C-O Bond Formation: The formation of ethers and esters can be accomplished using sulfonate esters. Metal-catalyzed cross-coupling reactions, particularly with palladium and copper catalysts, have become powerful methods for forming C(sp²)-O bonds from aryl or alkenyl halides and their synthetic equivalents with alcohols and phenols. rsc.org

C-S Bond Formation: The synthesis of thioethers (sulfides) is readily achieved by the reaction of sulfonate esters with thiolates. organic-chemistry.org For example, the S_N2 reaction between (S)-pentan-2-yl-4-methylbenzenesulfonate and benzenethiolate produces a thioether. chegg.com Metal-free photochemical methods have also been developed for the synthesis of unsymmetrical sulfides from thiols or disulfides and aryl or alkyl iodides. nih.gov

Elimination Reactions Mediated by this compound Derivatives

In addition to substitution, sulfonate esters can undergo elimination reactions to form alkenes. These reactions are typically promoted by bases and can proceed through different mechanisms, most notably the E2 and E1 pathways. openstax.org

Stereoselectivity and Regioselectivity in Olefin Formation

The formation of olefins from the elimination of sulfonate esters is often characterized by specific stereochemical and regiochemical outcomes.

Regioselectivity: In many cases, elimination reactions follow Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. openstax.orgmasterorganicchemistry.com However, the regioselectivity can be influenced by the base used. For example, the use of a bulky base like potassium tert-butoxide can lead to the formation of the less substituted "Hofmann" product. orgosolver.com

Stereoselectivity: Elimination reactions can also be stereoselective, favoring the formation of one stereoisomer over another. sciencemadness.org In E2 reactions, the stereochemistry is dictated by the requirement for an anti-periplanar arrangement of the hydrogen and the leaving group. sciencemadness.orgresearchgate.net This can lead to the formation of a specific E or Z isomer of the alkene. For example, the E2 elimination of 2-bromobutane (B33332) yields a higher proportion of the trans-2-butene over the cis isomer. libretexts.org In E1 reactions, which proceed through a carbocation intermediate, the more stable trans alkene is generally the major product. sciencemadness.org

| Factor | Influence on Regioselectivity (Zaitsev vs. Hofmann) | Influence on Stereoselectivity (E vs. Z) |

| Base Size | Bulky bases favor Hofmann product | Can influence the ratio of stereoisomers |

| Substrate Structure | Steric hindrance can favor Hofmann product | The relative stability of the transition states leading to the E and Z isomers is key |

| Reaction Mechanism | E1 generally follows Zaitsev's rule | E2 requires anti-periplanar geometry, leading to specific stereoisomers. E1 favors the more stable trans isomer. |

Organometallic Reactions Utilizing this compound

This compound and related tosylates can participate in organometallic cross-coupling reactions, most notably the Heck reaction. acs.orgorganic-chemistry.orgthieme-connect.comnih.gov These reactions, typically catalyzed by palladium complexes, are a powerful tool for forming carbon-carbon bonds. acs.orgorganic-chemistry.org In the context of Heck reactions, α,β-unsaturated tosylates can be coupled with electron-rich olefins to produce dienes with high regioselectivity. acs.orgorganic-chemistry.orgthieme-connect.comnih.gov This method offers a less expensive alternative to using triflate electrophiles. organic-chemistry.orgthieme-connect.comnih.gov The regioselectivity of the Heck coupling is influenced by the substrates and reaction conditions, with electron-rich olefins generally favoring α-substitution. organic-chemistry.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Aryl sulfonates have emerged as viable electrophilic partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to the more common aryl halides and triflates. acs.orgcapes.gov.br While aryl tosylates (the 4-methyl isomer) are noted to be less reactive, suitable catalyst systems have been developed to facilitate their coupling. acs.org These methodologies are crucial for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. youtube.com The reactivity of this compound in these transformations is expected to be analogous to that of other aryl arenesulfonates. The general mechanism involves the oxidative addition of the aryl-oxygen bond to a low-valent palladium(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Several named cross-coupling reactions can, in principle, utilize aryl sulfonates as electrophiles:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an electrophile. Research has demonstrated the successful Suzuki-Miyaura coupling of aryl arenesulfonates and even aryl sulfones using specialized palladium catalysts, such as those employing bulky phosphine (B1218219) ligands like XPhos or N-heterocyclic carbenes (NHCs). acs.orgnih.govchemrxiv.org These conditions enable the formation of biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. nih.govwikipedia.org Palladium catalysts are generally preferred for their efficiency and broad applicability. wikipedia.org While aryl halides and triflates are the most common electrophiles, the principles extend to sulfonate esters. wikipedia.org

Kumada Coupling: This was one of the first reported cross-coupling methods, employing a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org It provides a direct route for coupling Grignard reagents, which are readily prepared, although their high reactivity can limit functional group compatibility. organic-chemistry.org The use of tosylates as substrates in Kumada couplings has been demonstrated. wikipedia.org

| Coupling Reaction | Nucleophile (R'-M) | Catalyst System (Typical) | General Product (R-R') |

| Suzuki-Miyaura | Organoboron (e.g., R'-B(OH)₂) | Pd(OAc)₂ / XPhos, K₂CO₃ | Biaryl |

| Negishi | Organozinc (e.g., R'-ZnCl) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Alkylated/Arylated Arene |

| Kumada | Grignard Reagent (e.g., R'-MgBr) | Ni or Pd complexes (e.g., NiCl₂(dppp)) | Alkylated/Arylated Arene |

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Aryl Sulfonates.

Reactions with Organolithium and Grignard Reagents

Organolithium and Grignard reagents are highly reactive organometallic compounds characterized by their potent nucleophilicity and strong basicity. libretexts.orglibretexts.orgyoutube.com Their interaction with sulfonate esters like this compound can proceed through several pathways, primarily involving nucleophilic attack at one of the two electrophilic centers: the methyl carbon or the sulfonyl sulfur.

Nucleophilic Attack at the Methyl Carbon (S_N2-type reaction): The 2-methylbenzenesulfonate group is an excellent leaving group. Consequently, a primary reaction pathway involves the organolithium or Grignard reagent (R-M) acting as a nucleophile and attacking the electrophilic methyl carbon. This results in the displacement of the sulfonate anion and the formation of a new carbon-carbon bond, effectively methylating the organometallic reagent.

R-Li + CH₃-O-SO₂-C₆H₄-CH₃ → R-CH₃ + Li⁺ ⁻O-SO₂-C₆H₄-CH₃

This pathway is analogous to the well-established use of sulfonate esters as alkylating agents. chemicalbook.com

Nucleophilic Attack at the Sulfonyl Sulfur: The sulfur atom of the sulfonate group is also electrophilic and can be a target for nucleophilic attack. The attack of a strong nucleophile like an organolithium or Grignard reagent at the sulfur atom can lead to the cleavage of the sulfur-oxygen bond. This would result in the formation of a sulfone (if the S-OAr bond is cleaved) or a sulfoxide-type species, along with a metal alkoxide or phenoxide. This pathway is generally considered less common than attack at the alpha-carbon for simple alkyl sulfonates but remains a possibility with highly reactive nucleophiles.

Due to their strong basicity, another potential, though less likely, reaction is the deprotonation of the benzylic methyl group on the aromatic ring. libretexts.orglibretexts.org However, the presence of highly electrophilic sites makes nucleophilic addition the more probable outcome.

| Site of Nucleophilic Attack | Reagent | Expected Product(s) |

| Methyl Carbon | R-Li or R-MgX | R-CH₃ + 2-Methylbenzenesulfonate Salt |

| Sulfonyl Sulfur | R-Li or R-MgX | R-SO₂-C₆H₄-CH₃ + Metal Methoxide (B1231860) |

Table 2: Potential Reaction Pathways of this compound with Organometallic Reagents.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: Rearrangement reactions involve the intramolecular migration of an atom or group. wikipedia.org Common examples like the Wagner-Meerwein, pinacol, or Beckmann rearrangements are typically initiated by the formation of reactive intermediates such as carbocations or nitrenes under specific conditions. wikipedia.org For a stable molecule like this compound, such rearrangements are not a characteristic feature of its reactivity under typical laboratory conditions and are not widely reported in the chemical literature.

Fragmentations: In mass spectrometry, molecules are ionized and subsequently break apart into smaller, charged fragments. The resulting fragmentation pattern provides a "fingerprint" that aids in structural elucidation. While a specific mass spectrum for this compound was not found in the search results, a fragmentation pattern can be predicted based on its structure and the known behavior of related compounds like toluene (B28343) and other sulfonate esters. nist.govdocbrown.info

The parent molecular ion [M]⁺• for this compound (C₈H₁₀O₃S) would have a mass-to-charge ratio (m/z) of 186. Key fragmentation pathways would likely involve the cleavage of the weakest bonds and the formation of stable ions.

Loss of a Methoxy (B1213986) Radical: Cleavage of the S-OCH₃ bond would yield the 2-methylbenzenesulfonyl cation, a prominent peak.

[C₈H₁₀O₃S]⁺• → [CH₃C₆H₄SO₂]⁺ + •OCH₃ (m/z 155)

Formation of the Tropylium (B1234903) Ion: A very common fragmentation pathway for toluene derivatives is the loss of a hydrogen atom from the methyl group followed by rearrangement to the highly stable tropylium cation ([C₇H₇]⁺). Cleavage of the C-S bond would lead to this characteristic ion.

[C₈H₁₀O₃S]⁺• → [C₇H₇]⁺ + •SO₃CH₃ (m/z 91)

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond would result in an ion at m/z 171.

[C₈H₁₀O₃S]⁺• → [C₇H₇SO₃]⁺ + •CH₃ (m/z 171)

Formation of the Phenyl Cation: Loss of the entire sulfonate ester group could lead to a tolyl cation, which could then lose H₂ to form a phenyl-type fragment. A peak corresponding to the phenyl cation is also plausible.

[C₇H₇]⁺ → [C₆H₅]⁺ + CH₂ (m/z 77)

| m/z Value | Predicted Ion Fragment | Formula |

| 186 | Molecular Ion | [C₈H₁₀O₃S]⁺• |

| 171 | Loss of •CH₃ | [C₇H₇SO₃]⁺ |

| 155 | 2-Methylbenzenesulfonyl cation | [C₇H₇SO₂]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Table 3: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Methylbenzenesulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For Methyl 2-methylbenzenesulfonate, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The protons on the benzene (B151609) ring, due to their differing electronic environments influenced by the sulfonate and methyl substituents, will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts and coupling constants of these aromatic protons are governed by their positions relative to the two substituents. The methyl group attached to the benzene ring (tolyl-methyl) is expected to produce a singlet at approximately δ 2.5 ppm, while the methyl group of the ester moiety (methoxy-methyl) will likely resonate further downfield, around δ 3.8 ppm, due to the deshielding effect of the adjacent oxygen atom.

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Each unique carbon atom in this compound will generate a distinct signal. The aromatic carbons will appear in the δ 125-145 ppm range, with their specific shifts influenced by the attached substituents. The carbon of the tolyl-methyl group is expected around δ 20-25 ppm, while the methoxy-methyl carbon will be found further downfield, typically in the δ 50-60 ppm region. The quaternary carbons, those directly attached to the sulfonate group and the tolyl-methyl group, will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.9 (multiplet) | 126 - 135 |

| Ar-CH₃ | ~2.5 (singlet) | ~21 |

| SO₂-O-CH₃ | ~3.8 (singlet) | ~58 |

| Ar-C-S | - | ~140 |

| Ar-C-CH₃ | - | ~138 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons, allowing for the assignment of the substitution pattern on the aromatic ring. For instance, a proton at the 3-position would show a correlation to the proton at the 4-position, and so on. The absence of cross-peaks for the two methyl singlets would confirm their isolation from other proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. organicchemistrydata.org An HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, and the methyl proton singlets to their respective methyl carbon signals. This technique is invaluable for the unambiguous assignment of the carbon spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connections between the functional groups and the aromatic ring. For example, the protons of the tolyl-methyl group would show a correlation to the aromatic carbon to which it is attached (C-2) and the adjacent aromatic carbons (C-1 and C-3). Similarly, the protons of the methoxy-methyl group would show a correlation to the carbon of the sulfonate ester group, confirming the ester linkage.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be definitively established. For this compound (C₈H₁₀O₃S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to generate a fragmentation pattern that provides detailed structural information. researchgate.net The fragmentation of the this compound molecular ion would likely proceed through several characteristic pathways. libretexts.org Common fragmentation patterns for sulfonate esters include cleavage of the S-O and C-S bonds.

Key expected fragments would include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion corresponding to the 2-methylbenzenesulfonyl cation.

Loss of the methyl group (-CH₃): Cleavage of the tolyl-methyl group would lead to a benzenesulfonate (B1194179) ester fragment.

Formation of the tolyl cation: Cleavage of the C-S bond could generate a tolyl cation (C₇H₇⁺).

Formation of the methyl cation: Cleavage of the O-CH₃ bond could result in a methyl cation (CH₃⁺).

The analysis of these fragment ions in the MS/MS spectrum allows for the reconstruction of the molecular structure and provides confidence in the identification of the compound.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 186 | [C₈H₁₀O₃S]⁺ | Molecular Ion |

| 155 | [C₇H₇O₃S]⁺ | Loss of -OCH₃ |

| 171 | [C₇H₇O₃S]⁺ | Loss of -CH₃ |

| 91 | [C₇H₇]⁺ | Cleavage of Ar-SO₂OCH₃ bond |

| 77 | [C₆H₅]⁺ | Loss of CH₃ from tolyl cation |

Note: The relative abundances of these fragments will depend on the ionization technique and collision energy used in the MS/MS experiment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. Key expected absorptions include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically appearing in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively.

S-O-C stretching: Characteristic absorptions for the sulfonate ester linkage, usually found in the 1000-960 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the S=O stretching vibrations are also Raman active, the C-S bond stretching, which is often weak in the IR spectrum, may show a more intense signal in the Raman spectrum. The aromatic ring vibrations also typically give rise to strong Raman signals. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govias.ac.in

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

| S=O Asymmetric Stretch | 1380 - 1350 | IR (Strong) |

| S=O Symmetric Stretch | 1190 - 1160 | IR (Strong) |

| S-O-C Stretch | 1000 - 960 | IR |

| C-S Stretch | 800 - 680 | Raman (Moderate) |

Note: These are predicted frequency ranges and the exact positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is characterized by the distinct stretching and bending modes of its constituent functional groups. Theoretical calculations, typically employing density functional theory (DFT), can predict the infrared (IR) and Raman active vibrational frequencies with a reasonable degree of accuracy. These calculated spectra serve as a valuable reference for the identification of key molecular vibrations.

The primary functional groups contributing to the vibrational spectrum are the sulfonyl group (SO₂), the ester moiety (C-O-S), the aromatic ring, and the methyl groups. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to be strong in the infrared spectrum, typically appearing in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-O and S-O stretching vibrations of the ester linkage also give rise to characteristic bands. The aromatic ring exhibits a series of C-H stretching vibrations above 3000 cm⁻¹ and a pattern of C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The methyl groups attached to the ring and the ester oxygen will show characteristic C-H stretching and bending vibrations.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Theoretical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1390 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1170 - 1190 |

| Ester (C-O) | Stretch | 1050 - 1100 |

| Ester (S-O) | Stretch | 800 - 850 |

| Aromatic (C-H) | Stretch | 3050 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Methyl (C-H) | Asymmetric Stretch | 2950 - 2980 |

| Methyl (C-H) | Symmetric Stretch | 2870 - 2900 |

Note: These values are based on theoretical predictions for related molecules and may vary in an actual experimental spectrum.

Conformational Analysis via Vibrational Modes

The presence of the rotatable bond between the sulfur atom and the ester oxygen (S-O) and between the aromatic ring and the sulfur atom (C-S) allows for the existence of different conformers of this compound. These conformers, which represent energy minima on the potential energy surface, can often be distinguished by subtle shifts in their vibrational frequencies.

Computational studies on analogous molecules, such as methyl methanesulfonate (B1217627), have shown that different conformers (e.g., gauche and anti) can be identified through their unique vibrational signatures. nih.govbiointerfaceresearch.com For this compound, the relative orientation of the methyl ester group with respect to the tolyl group will influence the vibrational modes of the entire molecule. Theoretical calculations can predict the vibrational spectra for each stable conformer, and a comparison with experimental data, when available, can reveal the conformational landscape of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

While no experimental crystal structure for this compound is publicly available, we can infer its likely solid-state characteristics based on related compounds and theoretical predictions. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal lattice.

Molecular Conformation and Torsion Angle Determination

Table 2: Predicted Key Torsion Angles for this compound in a Hypothetical Crystal Structure (Theoretical Data)

| Torsion Angle | Description | Predicted Value (°) |

| C(aryl)-C(aryl)-S-O | Orientation of sulfonyl group relative to the ring | ~60-90 |

| C(aryl)-S-O-C(methyl) | Conformation of the ester linkage | ~170-180 (anti) or ~60-80 (gauche) |

Note: These values are estimations based on related structures and theoretical modeling.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, weak intermolecular forces such as van der Waals interactions and potentially C-H···O hydrogen bonds would dictate the crystal packing. The study of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. libretexts.org

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the methyl group of the ester or the tolyl moiety, the resulting derivatives could be studied using chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD). These techniques are highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral molecules. While there are no specific studies on chiral derivatives of this compound, the principles of chiroptical spectroscopy are well-established for other chiral organic molecules. smolecule.comorganicchemistrytutor.com

Computational Chemistry and Theoretical Investigations of Methyl 2 Methylbenzenesulfonate

Electronic Structure Calculations and Quantum Chemical Characterization

The electronic structure is fundamental to understanding the chemical and physical properties of a molecule. Quantum chemical methods are pivotal in elucidating these characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study of methyl 2-methylbenzenesulfonate would begin with geometry optimization to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure on the potential energy surface is located.

Such calculations would typically employ a functional, such as B3LYP, and a suitable basis set, for instance, 6-31G(d,p), to provide a good description of the electronic environment. The resulting optimized geometry would yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT Optimized Geometry Parameters for this compound

| Parameter | Value (Angstroms/Degrees) |

| C-S Bond Length | Data not available |

| S=O Bond Lengths | Data not available |

| S-O(ester) Bond Length | Data not available |

| O-C(methyl) Bond Length | Data not available |

| C-S-O Angle | Data not available |

| O=S=O Angle | Data not available |

| C-O-C(methyl) Angle | Data not available |

Note: This table is for illustrative purposes only. The values would be populated from the output of a DFT calculation.

Beyond the geometry, DFT calculations would also provide key energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

A FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. The values would be populated from the output of a quantum chemical calculation.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the most stable conformation, molecules are dynamic entities that can adopt various shapes. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. By simulating the movement of atoms over time, based on a force field that describes the interatomic interactions, MD can reveal the different stable and metastable conformations and the energy barriers between them. This would be particularly insightful for understanding the flexibility of the sulfonate ester group and the rotation around the various single bonds.

Reaction Mechanism Modeling using Computational Methods

Understanding how a molecule reacts is a central theme in chemistry. Computational methods allow for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

For any proposed reaction involving this compound, such as nucleophilic substitution at the methyl group, computational methods can be used to locate the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Locating the TS is crucial for understanding the reaction's feasibility.

Once a transition state is found and confirmed by the presence of a single imaginary frequency, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

Prediction of Activation Energies and Rate Constants

The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. This is a critical parameter that governs the reaction rate. By calculating the Gibbs free energy of activation (ΔG‡), which includes entropic contributions, a more accurate prediction of the reaction rate constant (k) can be made using Transition State Theory (TST).

Table 3: Hypothetical Activation Parameters for a Reaction of this compound

| Parameter | Value |

| Activation Energy (Ea) | Data not available |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available |

| Calculated Rate Constant (k) at 298 K | Data not available |

Note: This table is for illustrative purposes only and would be populated with data from specific reaction modeling studies.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules, including this compound. Through the application of theoretical models, it is possible to calculate various spectroscopic parameters, offering valuable insights that complement experimental data. These computational approaches are instrumental in assigning spectral features and elucidating the relationships between molecular structure and spectroscopic behavior.

The primary methods for these theoretical investigations are rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). DFT is widely employed for ground-state properties, making it ideal for predicting nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.net For electronic excitations, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, TD-DFT is the method of choice. rsc.org The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, MPW1PW91) and basis set (e.g., 6-311G(d,p)). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net These calculations are typically performed on a geometry-optimized structure of the molecule.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the calculations would differentiate the aromatic protons from the methyl protons on the benzene (B151609) ring and the methyl protons of the ester group. Similarly, distinct chemical shifts would be predicted for the various carbon atoms in the molecule, including the methyl carbons, the aromatic carbons, and the sulfonate carbon. It is important to note that solvent effects can influence chemical shifts, and theoretical models can account for this by incorporating a solvent model into the calculations. researchgate.netucl.ac.uk

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for the functional groups present.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.9 |

| Ring Methyl Protons | 2.4 - 2.6 |

| Ester Methyl Protons | 3.7 - 3.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 125 - 145 |

| Ring Methyl Carbon | 20 - 22 |

| Ester Methyl Carbon | 52 - 55 |

| Carbon attached to Sulfur | 140 - 145 |

Infrared (IR) Spectroscopy

Theoretical models can compute the vibrational frequencies of this compound, which correspond to the absorption bands observed in an IR spectrum. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of harmonic vibrational frequencies can be obtained. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

A study on the closely related molecule, benzenesulfonic acid methyl ester (BSAME), utilized DFT calculations with various functionals (LSDA, B3LYP, B3PW91, and MPW1PW91) and the 6-311G(d,p) basis set to compute its vibrational frequencies. nih.gov The results showed good agreement with experimental FT-IR and FT-Raman spectra after scaling. nih.gov Similar calculations for this compound would predict the characteristic vibrational modes, such as the S=O stretching, S-O stretching, C-S stretching, C-H stretching of the aromatic and methyl groups, and the various bending and deformation modes of the benzene ring.

The following table presents a selection of predicted IR vibrational frequencies for the key functional groups in this compound.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1350 - 1370 |

| Symmetric SO₂ Stretch | 1170 - 1190 |

| S-O-C Stretch | 950 - 1050 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2980 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in the UV-Vis region can be predicted using TD-DFT calculations. rsc.org These calculations provide information about the vertical excitation energies and the corresponding oscillator strengths, which relate to the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands, respectively. mdpi.com

The predicted UV-Vis spectrum for this compound would likely be characterized by π → π* transitions associated with the benzene ring. sci-hub.se The presence of the sulfonate and methyl substituents on the ring would influence the energies of the molecular orbitals and thus the positions of the absorption maxima. TD-DFT calculations can help assign the specific electronic transitions responsible for the observed absorption bands and analyze how the molecular structure governs the UV-Vis spectral features. rsc.org

An illustrative table of predicted UV-Vis absorption maxima for this compound is provided below.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

| π → π* | 220 - 280 |

Environmental Transformation and Degradation Pathways of Methyl 2 Methylbenzenesulfonate

Hydrolytic Stability and Kinetics in Aqueous Environments

The stability of Methyl 2-methylbenzenesulfonate in water is primarily governed by its susceptibility to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This process can be influenced by environmental factors such as pH and temperature.

Generally, the hydrolysis of sulfonate esters is subject to catalysis by both acid and base. Under acidic conditions, protonation of the ester oxygen can make the sulfur atom more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the sulfur atom, leading to a faster rate of hydrolysis. Therefore, the rate of hydrolysis of this compound is expected to be at its minimum in neutral pH conditions and to increase as the pH becomes more acidic or alkaline.

Temperature also plays a significant role in hydrolysis kinetics. An increase in temperature generally leads to a higher rate of reaction, as it provides the necessary activation energy for the cleavage of the ester bond. While specific rate constants for this compound are not documented, studies on other esters demonstrate this temperature dependence. For instance, the hydrolysis rate of methyl acetate (B1210297) increases with rising temperature. A similar trend is anticipated for this compound.

Table 1: Anticipated Influence of pH and Temperature on the Hydrolysis of this compound

| Parameter | Condition | Expected Impact on Hydrolysis Rate | Rationale |

| pH | Acidic (pH < 7) | Increase | Acid catalysis facilitates nucleophilic attack by water. |

| Neutral (pH = 7) | Minimum | Slower, uncatalyzed hydrolysis. | |

| Alkaline (pH > 7) | Significant Increase | Direct nucleophilic attack by the more reactive hydroxide ion. | |

| Temperature | Increase | Increase | Provides higher activation energy for the reaction. |

| Decrease | Decrease | Reduces the kinetic energy available for the reaction to proceed. |

This table is based on general principles of ester hydrolysis and data from related compounds due to the lack of specific data for this compound.

The hydrolysis of this compound results in the cleavage of the ester linkage, yielding two primary products.

The expected hydrolytic products are:

2-Methylbenzenesulfonic acid

This reaction is a fundamental degradation step that breaks down the parent ester into a sulfonic acid and an alcohol, which have different environmental properties and subsequent degradation pathways.

Photochemical Degradation Mechanisms and Photolysis Studies

Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy. This can occur through direct absorption of light by the compound itself or indirectly through reactions with photochemically generated reactive species in the environment.

Specific studies on the photochemical degradation of this compound are not available. However, the general principles of photochemistry for aromatic compounds can provide insight into its likely behavior.

Direct Photodegradation: For direct photolysis to occur, a compound must be able to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm). Aromatic compounds, including benzenesulfonates, often exhibit absorbance in the ultraviolet (UV) region of the spectrum. If the absorption spectrum of this compound extends into the environmentally relevant UV range, it may undergo direct photolysis. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. Without experimental data, the quantum yield for this compound remains unknown.

Indirect Photodegradation: Indirect photolysis is often a more significant degradation pathway for organic compounds in the environment. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals. These highly reactive species can attack the aromatic ring or the methyl groups of this compound, initiating a series of oxidative reactions that can lead to its degradation. The rate of indirect photolysis would depend on the concentration of these reactive species in the specific environmental matrix (e.g., water, air) and the susceptibility of the compound to attack.

Biotransformation and Biodegradation Potential

Biodegradation is a crucial process for the removal of organic compounds from the environment, carried out by microorganisms such as bacteria and fungi. The structural features of this compound suggest that it is likely susceptible to microbial degradation.

While direct studies on the biodegradation of this compound are limited, the degradation of structurally similar compounds, such as p-toluenesulfonate and o-xylene (B151617), has been investigated and provides a strong basis for predicting its metabolic fate.

The proposed biodegradation pathway for this compound likely initiates with one of two primary enzymatic attacks:

Hydrolysis of the Ester Bond: The initial step could be the enzymatic hydrolysis of the ester linkage by microbial esterases, leading to the formation of 2-methylbenzenesulfonic acid and methanol . Both of these metabolites are generally more amenable to further microbial degradation.

Oxidation of the Methyl Group or Aromatic Ring: Alternatively, bacteria may initiate degradation by oxidizing either the methyl group attached to the benzene (B151609) ring or the aromatic ring itself. Studies on the degradation of p-toluenesulfonate have shown that bacteria can oxidize the methyl group to a carboxyl group, forming a sulfobenzoate intermediate. nih.gov A similar pathway for this compound would involve the oxidation of the ring's methyl group.

Following the initial attack, the degradation of the resulting 2-methylbenzenesulfonic acid would likely proceed through a pathway similar to that observed for other toluenesulfonates. This typically involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of a catechol intermediate (specifically, a methyl-substituted catechol). researchgate.net This catechol intermediate is then subject to ring cleavage, either through an ortho or meta cleavage pathway, which breaks open the aromatic ring and leads to the formation of aliphatic intermediates that can be funneled into central metabolic pathways of the microorganisms. researchgate.net

The degradation of o-xylene by various bacterial strains has also been shown to proceed via the formation of 3,4-dimethylcatechol, which further supports the likelihood of a catechol intermediate in the degradation of this compound. gnest.orgnih.gov

Table 2: Postulated Microbial Degradation Pathway and Metabolites of this compound

| Step | Proposed Transformation | Key Enzyme Type (Inferred) | Potential Metabolites |

| 1 | Hydrolysis of ester bond | Esterase | 2-Methylbenzenesulfonic acid, Methanol |

| 2 | Hydroxylation of the aromatic ring | Dioxygenase | Methyl-substituted catechol |

| 3 | Aromatic ring cleavage | Catechol dioxygenase | Aliphatic acids |

This table is based on inferred pathways from the biodegradation of analogous compounds.

Sorption and Leaching Behavior in Environmental Compartments

The environmental mobility and partitioning of this compound are governed by its sorption and leaching characteristics in various environmental compartments, particularly soil and sediment. While direct experimental studies on the sorption and leaching of this compound are limited, its behavior can be inferred from its physicochemical properties and through the study of structurally similar compounds, such as other benzenesulfonates.

The sorption of organic compounds in soil is frequently correlated with the organic carbon content of the soil. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A high Koc value suggests that a compound is likely to adsorb to soil and sediment, making it less mobile, whereas a low Koc value indicates a higher potential for leaching.

For aromatic compounds, sorption is influenced by factors such as hydrophobicity, which is often estimated by the octanol-water partition coefficient (Kow). Compounds with higher Kow values tend to be more hydrophobic and exhibit stronger sorption to soil organic matter. The presence of a sulfonate group, which is polar, can increase a compound's water solubility and potentially reduce its sorption, thereby increasing its leaching potential.

The leaching behavior of a chemical is its propensity to move through the soil profile with percolating water. This is a critical pathway for the potential contamination of groundwater. Leaching is influenced by the compound's sorption characteristics, its persistence in the soil, and the properties of the soil itself, such as texture, organic matter content, and pH.

Given that this compound is a member of the sulfonate family, its environmental behavior is expected to be influenced by the presence of the sulfonate functional group. Linear alkylbenzene sulfonates (LAS), a widely studied class of related surfactants, have been shown to degrade rapidly under aerobic conditions. researchgate.netepa.gov However, under anaerobic conditions, such as those found in some subsurface environments and sediments, their degradation is significantly slower, which can lead to their persistence and transport. researchgate.netresearchgate.net

The potential for leaching is also dependent on the soil type and its properties. For instance, studies on other aromatic acids have shown that the extent of leaching can vary significantly depending on the soil's organic carbon content and pore structure. researchgate.net In general, compounds with lower sorption affinity are more likely to leach through the soil and potentially reach groundwater, especially in soils with low organic matter and high permeability.

To provide a quantitative estimate of the sorption behavior of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed. These models use the chemical's structure to predict its physicochemical properties and environmental fate parameters. whiterose.ac.ukresearchgate.netnih.gov

Interactive Data Table: Physicochemical Properties and Predicted Sorption of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Log Kow (Octanol-Water Partition Coefficient) | Predicted Log Koc (Soil Organic Carbon-Water Partition Coefficient) |

| This compound | C8H10O3S | 186.23 smolecule.com | Inferred to be soluble based on related compounds | Inferred from related compounds | Estimated to be low to moderate |

| 2-Methylbenzenesulfonic acid | C7H8O3S | 172.20 nih.gov | Soluble | 1 (estimated) nih.gov | Low |

| Methyl benzenesulfonate (B1194179) | C7H8O3S | 172.20 nbinno.comsigmaaldrich.com | Immiscible with water nbinno.com | Not available | Moderate |

| Linear Alkylbenzene Sulfonates (LAS) | Variable | Variable | Generally soluble | Variable | Low to Moderate researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 Methylbenzenesulfonate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Methyl 2-methylbenzenesulfonate, providing the necessary separation from matrix components and related impurities. Gas and liquid chromatography are the most frequently utilized techniques.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is typically introduced into the GC system via direct injection.

A Flame Ionization Detector (FID) offers good sensitivity for organic compounds. However, for unambiguous identification and higher sensitivity, a Mass Spectrometer (MS) is the preferred detector. GC-MS provides structural information based on the mass spectrum of the analyte, enabling positive identification. In the analysis of toluenesulfonic acid isomers, which are structurally similar to this compound, GC methods have been successfully developed by first converting the acids into their corresponding ethyl or methyl esters. researchgate.net

For the analysis of related sulfonate esters, specific GC conditions have been established. While the following table details parameters used for isomers and related compounds, similar conditions are applicable for this compound.

Table 1: Example GC-MS Parameters for Sulfonate Ester Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | GCMS-QP2010 Ultra | shimadzu.com |

| Column | Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) | shimadzu.com |

| Injection Temp. | 280°C | shimadzu.com |

| Oven Program | 70°C (2 min) → (15°C/min) → 320°C (3 min) | shimadzu.com |

| Carrier Gas | Helium | shimadzu.com |

| Detection Mode | Scan and/or Selected Ion Monitoring (SIM) | shimadzu.com |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing less volatile or thermally labile compounds and is a preferred method for quantifying impurities in drug substances. thermofisher.com For this compound, which contains a benzene (B151609) ring, the Ultraviolet-Visible (UV-Vis) detector is highly effective due to the chromophore's ability to absorb UV light. nih.gov

Reversed-phase HPLC is commonly employed, using columns such as C18 and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). thermofisher.comnih.gov The detection wavelength is usually set in the range of 220-270 nm to achieve maximum sensitivity. nih.gov

While UV-Vis detection is common, other detectors can be used. A Refractive Index (RI) detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. An Evaporative Light Scattering Detector (ELSD) is another universal detector that is more sensitive than the RI detector and is suitable for non-volatile analytes, providing a response proportional to the mass of the analyte. The choice of detector depends on the analyte's properties and the required sensitivity.